molecular formula C14H28N2O5S B5660151 N-{3-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-3-oxopropyl}-N-methylmethanesulfonamide

N-{3-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-3-oxopropyl}-N-methylmethanesulfonamide

Cat. No. B5660151
M. Wt: 336.45 g/mol
InChI Key: YYEGGHZROCUUAY-CQSZACIVSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N-{3-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-3-oxopropyl}-N-methylmethanesulfonamide often involves multiple steps, including the formation of key intermediates and the use of specific catalysts to achieve the desired stereochemistry. For example, asymmetric cyclopropanations catalyzed by Rhodium(II) N-(Arylsulfonyl)prolinate have been employed in the synthesis of structurally related compounds, highlighting the importance of enantioselective synthesis methods in obtaining the desired isomers of complex molecules (Davies et al., 1996).

properties

IUPAC Name

N-[3-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-3-oxopropyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O5S/c1-13(2)10-16(9-7-14(13,18)11-21-4)12(17)6-8-15(3)22(5,19)20/h18H,6-11H2,1-5H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEGGHZROCUUAY-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(COC)O)C(=O)CCN(C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]1(COC)O)C(=O)CCN(C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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